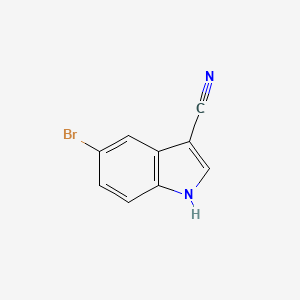

5-Bromo-3-cyanoindole

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

5-bromo-1H-indole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-3,5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPUQCVKBNRGSAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CN2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60394396 | |

| Record name | 5-Bromo-3-cyanoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90271-86-6 | |

| Record name | 5-Bromo-3-cyanoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-3-cyanoindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Bromo-3-cyanoindole chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and potential applications of 5-Bromo-3-cyanoindole (also known as 5-Bromo-1H-indole-3-carbonitrile). This heterocyclic compound is a valuable building block in medicinal chemistry and drug discovery, offering a scaffold for the development of novel therapeutic agents.

Core Chemical Properties and Structure

This compound is a solid, heterocyclic compound with the molecular formula C₉H₅BrN₂.[1][2][3] Its structure consists of an indole ring system substituted with a bromine atom at the 5-position and a nitrile group at the 3-position.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₅BrN₂ | [1][2][3] |

| Molecular Weight | 221.05 g/mol | [1][2][3] |

| CAS Number | 90271-86-6 | [1][2][3] |

| Appearance | Off-white to brown powder | [4] |

| Boiling Point | 405.9 °C at 760 mmHg | [2][5] |

| Flash Point | 199.3 °C | [2] |

| Density | 1.7 g/cm³ | [2] |

| Topological Polar Surface Area | 39.6 Ų | [3] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the indole ring. Based on data for 5-iodo-1H-indole-3-carbonitrile, the indole NH proton would appear as a broad singlet at approximately 12.35 ppm (in DMSO-d₆). The aromatic protons would appear in the range of 7.40-8.25 ppm.[6]

-

¹³C NMR: The carbon NMR spectrum for 5-iodo-1H-indole-3-carbonitrile shows signals for the indole carbons between 83.7 and 135.5 ppm, with the cyano carbon appearing around 115.8 ppm.[6] The chemical shifts for this compound are expected to be in a similar range.

-

Infrared (IR) Spectroscopy: The IR spectrum of the related compound 5-bromoindole shows a characteristic N-H stretching vibration around 3400 cm⁻¹.[7] For this compound, a sharp peak corresponding to the nitrile (C≡N) stretch is expected around 2218 cm⁻¹, as seen in 5-iodo-1H-indole-3-carbonitrile.[6]

-

Mass Spectrometry: The exact mass of this compound is 219.96361 Da.[3] The mass spectrum would show a characteristic isotopic pattern for a bromine-containing compound.

Synthesis and Reactivity

The synthesis of this compound can be achieved from commercially available 5-bromoindole.

Experimental Protocol: Synthesis of this compound

This protocol describes the cyanation of 5-bromoindole at the C3 position.

Materials:

-

5-Bromoindole

-

Chlorosulfonyl isocyanate (CSI)

-

Anhydrous acetonitrile

-

Anhydrous dimethylformamide (DMF)

-

Petroleum ether

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 5-bromoindole (6.8 mmol) in anhydrous acetonitrile (6.0 mL) in a round-bottom flask.[1]

-

Cool the solution to 0 °C in an ice bath.[1]

-

Slowly add chlorosulfonyl isocyanate (0.63 mL, 7.25 mmol) dropwise to the stirred solution.[1]

-

Continue stirring the reaction mixture at 0 °C for 2 hours.[1]

-

Add anhydrous dimethylformamide (1.3 mL, 170.0 mmol) dropwise to the mixture and continue stirring at 0 °C for an additional 2 hours.[1]

-

Upon completion of the reaction, pour the mixture into ice-water.[1]

-

Collect the resulting precipitate by filtration.[1]

-

Dry the precipitate over anhydrous sodium sulfate.[1]

-

Purify the crude product by column chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate (e.g., 40:60) or pure ethyl acetate as the eluent to afford this compound.[1]

Reactivity

The reactivity of this compound is characterized by the functionalities present on the indole core. The bromine atom at the C5 position is susceptible to metal-catalyzed cross-coupling reactions, while the N-H of the indole ring can be deprotonated and subsequently alkylated or acylated.

The bromine atom at the C5 position serves as a handle for introducing various aryl or heteroaryl groups via Suzuki cross-coupling reactions. This allows for the synthesis of a diverse library of 5-substituted-3-cyanoindole derivatives.

General Experimental Protocol for Suzuki Coupling:

-

To a reaction vessel, add this compound, an appropriate boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃).

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent system (e.g., dioxane/water or toluene/water).

-

Heat the reaction mixture with stirring until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling, perform an aqueous workup and extract the product with an organic solvent.

-

Purify the product by column chromatography.

The indole nitrogen can be deprotonated with a suitable base to form the corresponding anion, which can then react with an alkylating agent to yield N-alkylated products.

General Experimental Protocol for N-Alkylation:

-

Dissolve this compound in an anhydrous aprotic solvent (e.g., DMF or THF) under an inert atmosphere.

-

Cool the solution to 0 °C and add a base (e.g., sodium hydride) portion-wise.

-

Stir the mixture at 0 °C for 30-60 minutes.

-

Add the alkylating agent (e.g., an alkyl halide) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent and purify by column chromatography.

Biological Activity and Potential Applications

While specific biological activity data for this compound is limited in the public domain, the indole scaffold is a well-established pharmacophore found in numerous biologically active compounds. Derivatives of substituted indoles have shown a wide range of activities, including as kinase inhibitors.

It has been reported that 5-cyano-oxindole derivatives can act as potent inhibitors of AMP-activated protein kinase (AMPK) and glycogen synthase kinase-3β (GSK3β), both of which are important targets in metabolic diseases and cancer.[8] This suggests that this compound could serve as a valuable starting material for the synthesis of novel kinase inhibitors.

Potential Signaling Pathway Involvement

The following diagram illustrates a generalized kinase signaling pathway that could potentially be modulated by derivatives of this compound. It is important to note that this is a hypothetical representation and specific interactions would need to be confirmed through experimental studies.

Conclusion

This compound is a versatile heterocyclic compound with significant potential in drug discovery and development. Its well-defined chemical structure and multiple points for synthetic modification make it an attractive scaffold for the generation of diverse chemical libraries. The protocols and data presented in this guide provide a solid foundation for researchers to explore the synthesis and application of this promising intermediate in the quest for novel therapeutic agents. Further investigation into its specific biological activities is warranted to fully elucidate its potential in medicinal chemistry.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. This compound | C9H5BrN2 | CID 3623354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. This compound - 杂环化合物 - 西典实验 [seedior.com]

- 6. rsc.org [rsc.org]

- 7. scribd.com [scribd.com]

- 8. The structural requirements of 3,5-substituted oxindoles that determine selective AMPK or GSK3β inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 5-Bromo-3-cyanoindole: A Technical Guide

This guide provides a comprehensive overview of a robust and high-yielding method for the synthesis of 5-Bromo-3-cyanoindole, a key intermediate in the development of various pharmacologically active compounds. The primary focus of this document is the direct C3-cyanation of 5-bromoindole.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry. The introduction of a cyano group at the C3 position of the indole ring, particularly in substituted indoles like 5-bromoindole, provides a versatile handle for further chemical modifications, leading to the synthesis of diverse molecular architectures. This guide details a highly efficient and well-documented procedure for the synthesis of this compound from readily available 5-bromoindole.

Reaction Scheme

The described synthesis involves the reaction of 5-bromoindole with chlorosulfonyl isocyanate (CSI) followed by treatment with N,N-dimethylformamide (DMF). This two-step, one-pot procedure affords the desired this compound in high yield.

Experimental Protocol

This section details the laboratory procedure for the synthesis of this compound from 5-bromoindole.

Materials:

-

5-bromoindole

-

Anhydrous acetonitrile (CH₃CN)

-

Chlorosulfonyl isocyanate (CSI)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Petroleum ether

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice-water

Procedure:

-

To a solution of 5-bromoindole (6.8 mmol) in anhydrous acetonitrile (6.0 mL), slowly add chlorosulfonyl isocyanate (CSI) (0.63 mL, 7.25 mmol) dropwise at 0 °C.[1]

-

Maintain the reaction mixture at 0 °C and continue stirring for 2 hours.[1]

-

Subsequently, add anhydrous dimethylformamide (DMF) (1.3 mL, 170.0 mmol) dropwise to the reaction mixture.[1]

-

Continue stirring at 0 °C for an additional 2 hours.[1]

-

Upon completion of the reaction, pour the mixture into ice-water.[1]

-

Collect the resulting precipitate by filtration.[1]

-

Dry the precipitate over anhydrous Na₂SO₄.[1]

-

Purify the crude product by column chromatography using a mixture of petroleum ether and ethyl acetate (40/60) or pure ethyl acetate as the eluent to afford the target product, this compound.[1]

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | 5-bromoindole | [1] |

| Key Reagents | Chlorosulfonyl isocyanate (CSI), DMF | [1] |

| Solvent | Anhydrous acetonitrile | [1] |

| Reaction Temperature | 0 °C | [1] |

| Reaction Time | 4 hours | [1] |

| Yield | 91% | [1] |

| Purification Method | Column chromatography | [1] |

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

References

Spectroscopic Data of 5-Bromo-3-cyanoindole: A Technical Guide

Introduction

5-Bromo-3-cyanoindole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its indole scaffold is a common motif in numerous biologically active molecules, and the presence of the bromo and cyano functionalities provides avenues for further chemical modification. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral properties of 5-bromoindole and indole-3-carbonitrile.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Solvent: DMSO-d₆

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH (H-1) | ~12.5 | br s | - |

| H-2 | ~8.5 | s | - |

| H-4 | ~8.0 | d | ~1.8 |

| H-6 | ~7.4 | dd | ~8.7, 1.8 |

| H-7 | ~7.6 | d | ~8.7 |

Note: The chemical shifts are referenced to tetramethylsilane (TMS). The electron-withdrawing cyano group at the C-3 position is expected to significantly deshield the H-2 proton, shifting it downfield compared to 5-bromoindole. The NH proton shift can be variable and is dependent on concentration and solvent.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Solvent: DMSO-d₆

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~135 |

| C-3 | ~90 |

| C-3a | ~128 |

| C-4 | ~125 |

| C-5 | ~115 |

| C-6 | ~124 |

| C-7 | ~114 |

| C-7a | ~135 |

| CN | ~118 |

Note: The presence of the cyano group at C-3 will cause a significant upfield shift for C-3 and will influence the chemical shifts of the surrounding carbon atoms.

Table 3: Predicted IR Spectroscopic Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | 3400 - 3300 | Medium |

| C≡N Stretch | 2230 - 2210 | Strong |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium-Strong |

| C-N Stretch | 1350 - 1250 | Medium |

| C-Br Stretch | 650 - 550 | Medium-Strong |

Note: The most characteristic peak will be the strong absorption from the nitrile (C≡N) group.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

| [M]⁺ | 220/222 | Molecular ion peak with characteristic 1:1 isotopic pattern for bromine (⁷⁹Br/⁸¹Br). |

| [M-HCN]⁺ | 193/195 | Loss of hydrogen cyanide. |

| [M-Br]⁺ | 141 | Loss of the bromine atom. |

Note: The fragmentation pattern will be influenced by the stability of the indole ring. The presence of bromine will be readily identifiable from the isotopic pattern.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Instrument: 400 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: 0-14 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Processing: Apply a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum.

-

-

¹³C NMR Acquisition:

-

Instrument: 100 MHz or higher (corresponding to the proton frequency).

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: 0-160 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, or more, to achieve an adequate signal-to-noise ratio.

-

Processing: Apply a line broadening of 1-2 Hz before Fourier transformation. Phase and baseline correct the spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (ATR - Attenuated Total Reflectance):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Introduce the sample into the mass spectrometer via a suitable method such as direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

-

Ionization:

-

Electron Ionization (EI): A hard ionization technique typically used with GC-MS that provides detailed fragmentation patterns. Standard electron energy is 70 eV.

-

Electrospray Ionization (ESI): A soft ionization technique commonly used with LC-MS that typically produces the protonated molecule [M+H]⁺ with minimal fragmentation.

-

-

Mass Analysis:

-

The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Data Analysis:

-

Analyze the resulting mass spectrum for the molecular ion peak to confirm the molecular weight. The isotopic pattern of bromine should be clearly visible.

-

Examine the fragmentation pattern to gain further structural information.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. While experimental data is not yet widely published, the predicted NMR, IR, and MS data, in conjunction with the detailed experimental protocols, offer a robust framework for researchers, scientists, and drug development professionals to accurately identify and characterize this important molecule. The provided workflow further illustrates the logical progression from synthesis to structural confirmation, emphasizing the critical role of these spectroscopic techniques in modern chemical research.

An In-depth Technical Guide to the Characterization and Purity of 5-Bromo-3-cyanoindole (CAS Number: 90271-86-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization and purity assessment of 5-Bromo-3-cyanoindole (CAS No. 90271-86-6). This document collates available data on its physicochemical properties, synthesis, and analytical methodologies. All quantitative data is summarized in structured tables for clarity and comparative analysis. Detailed experimental protocols, where available in the public domain for this specific molecule or closely related analogs, are also provided to guide laboratory work.

Core Characterization of this compound

This compound, with the molecular formula C₉H₅BrN₂, is a heterocyclic organic compound.[1][2] It is also known by its IUPAC name, 5-bromo-1H-indole-3-carbonitrile.[1] The presence of the indole scaffold, a privileged structure in medicinal chemistry, makes it a compound of interest for synthetic and drug discovery applications.[3][4]

Physicochemical Properties

Commercially available this compound is typically a solid, appearing as a white, off-white, or yellow powder.[4] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 90271-86-6 | [1][2] |

| Molecular Formula | C₉H₅BrN₂ | [1][2] |

| Molecular Weight | 221.05 g/mol | [1][2] |

| Appearance | Solid, powder | [4] |

| Boiling Point (Predicted) | 405.9 ± 25.0 °C | [5] |

| Density (Predicted) | 1.74 ± 0.1 g/cm³ | [5] |

| Storage Conditions | 2-8°C, under inert atmosphere, protected from light | [6] |

Purity Specifications

The purity of commercially available this compound typically ranges from 95% to 99%.[6] Purity is a critical parameter for its application in research and development, particularly in drug discovery, where impurities can lead to erroneous biological data.

| Purity Level | Reference(s) |

| ≥95% | [6] |

| 97% | [6] |

| 99% | [6] |

Synthesis and Purification

A general method for the synthesis of this compound involves the reaction of 5-bromoindole with chlorosulfonyl isocyanate (CSI) followed by treatment with dimethylformamide (DMF).[2] The crude product is then purified by column chromatography.

Experimental Protocol: Synthesis of this compound

The following is a generalized experimental protocol for the synthesis of this compound.

-

Reaction Setup : Dissolve 5-bromoindole (1.0 equivalent) in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer and maintain an inert atmosphere (e.g., nitrogen or argon).

-

Addition of CSI : Cool the solution to 0°C using an ice bath. Add chlorosulfonyl isocyanate (CSI) (approximately 1.05 equivalents) dropwise to the stirred solution, ensuring the temperature remains at 0°C.

-

Reaction Time : Stir the reaction mixture at 0°C for 2 hours.

-

Addition of DMF : Add anhydrous dimethylformamide (DMF) (excess) dropwise to the reaction mixture, again maintaining the temperature at 0°C.

-

Second Reaction Time : Continue stirring at 0°C for an additional 2 hours.

-

Work-up : Pour the reaction mixture into ice-water.

-

Isolation : Collect the resulting precipitate by filtration.

-

Purification : Dry the crude product and purify by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate).[2]

Purity Determination: Analytical Methods

The purity of this compound can be assessed using a variety of standard analytical techniques. While specific, validated methods for this exact compound are not widely published, protocols for closely related indole derivatives can be adapted.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a common and reliable method for determining the purity of organic compounds like this compound.

Experimental Protocol: General RP-HPLC Method

-

Instrumentation : HPLC system with a UV detector.

-

Column : C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase : A gradient of acetonitrile and water, often with an additive like formic acid or trifluoroacetic acid (0.1%) to improve peak shape.

-

Detection : UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or 280 nm).

-

Sample Preparation : Dissolve a known amount of the sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration.

-

Analysis : Inject the sample and analyze the resulting chromatogram. Purity is typically determined by the area percentage of the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for both qualitative identification and quantitative purity assessment, provided the compound is sufficiently volatile and thermally stable.

Experimental Protocol: General GC-MS Method

-

Instrumentation : GC system coupled to a mass spectrometer.

-

Column : A non-polar or semi-polar capillary column (e.g., DB-5ms).

-

Carrier Gas : Helium.

-

Injection : Split/splitless inlet.

-

Temperature Program : A temperature gradient is typically used to ensure good separation of the analyte from any impurities.

-

MS Detection : Electron ionization (EI) is commonly used, with the mass spectrometer scanning a relevant mass range.

-

Analysis : The identity of the peak corresponding to this compound can be confirmed by its mass spectrum. Purity can be estimated from the relative peak area in the total ion chromatogram (TIC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for structural confirmation and can also be used for purity assessment, particularly for identifying the presence of structurally related impurities. Quantitative NMR (qNMR) can be used for a highly accurate purity determination.

Other Methods

Other methods that can be employed for purity assessment include:

-

Melting Point Analysis : A sharp melting point range close to the literature value suggests high purity.

-

Elemental Analysis : Provides the percentage composition of elements (C, H, N, Br), which can be compared to the theoretical values.

Biological Activity and Signaling Pathways

A comprehensive search of the scientific literature did not reveal any specific studies detailing the biological activity or associated signaling pathways of this compound (CAS 90271-86-6). However, studies on structurally related 5-bromoindole derivatives have explored their potential as antiproliferative and cytotoxic agents.[7] For instance, derivatives of 5-bromoindole have been synthesized and evaluated for their effects on various cancer cell lines.[8]

The broader class of indole-containing compounds is known to interact with a wide range of biological targets, and derivatives of 3-cyanoindole have been investigated as kinase inhibitors.[9] These derivatives have the potential to modulate signaling pathways involved in cell growth and proliferation, such as the PI3K/Akt/mTOR pathway.[9]

Due to the lack of specific data for this compound, a diagram of a signaling pathway directly modulated by this compound cannot be provided at this time. Further research is required to elucidate its biological effects and mechanism of action.

Conclusion

This compound (CAS 90271-86-6) is a well-characterized compound in terms of its fundamental physicochemical properties and is commercially available at various purity levels. Standard analytical techniques such as HPLC, GC-MS, and NMR can be employed for its purity assessment. While its synthesis is documented, there is a notable absence of published research on its specific biological activities and associated signaling pathways. The information available on related indole derivatives suggests that this compound class holds potential for biological activity, warranting further investigation to unlock its therapeutic possibilities. Researchers working with this compound are encouraged to perform rigorous purity analysis to ensure the reliability of their experimental results.

References

- 1. This compound | C9H5BrN2 | CID 3623354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemicalbook.com [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. echemi.com [echemi.com]

- 6. labsolu.ca [labsolu.ca]

- 7. beilstein-archives.org [beilstein-archives.org]

- 8. Synthesis and primary cytotoxicity evaluation of new 5-bromo-3-substituted-hydrazono-1H-2-indolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility and Stability of 5-Bromo-3-cyanoindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 5-Bromo-3-cyanoindole, a key heterocyclic intermediate in the synthesis of various pharmacologically active compounds. Understanding these fundamental physicochemical properties is critical for its effective use in drug discovery, process development, and formulation.

Core Properties of this compound

This compound is a solid, crystalline compound. Its core structure consists of an indole ring system substituted with a bromine atom at the 5-position and a nitrile group at the 3-position. These substitutions significantly influence its chemical reactivity, solubility, and stability.

| Property | Value |

| Molecular Formula | C₉H₅BrN₂ |

| Molecular Weight | 221.05 g/mol |

| Appearance | Light brown to brown solid |

| Melting Point | Not explicitly reported, but related indole compounds have melting points in the range of 150-200°C. |

| Boiling Point | ~405.9°C at 760 mmHg (Predicted) |

| CAS Number | 90271-86-6 |

Solubility Profile

The solubility of this compound is a critical parameter for its handling, reaction setup, and formulation. While specific quantitative data is not extensively published, a qualitative and estimated solubility profile can be inferred from its structure and the solvents used in its synthesis. The presence of the polar nitrile group and the indole nitrogen suggests some solubility in polar organic solvents.

Estimated Solubility of this compound

| Solvent | Solvent Type | Estimated Qualitative Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Commonly used for stock solutions in biological screening. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Often used as a solvent in the synthesis of indole derivatives. |

| Acetonitrile | Polar Aprotic | Moderate | Used as a solvent in the synthesis of this compound.[1] |

| Acetone | Polar Aprotic | Moderate | Expected to be a suitable solvent for this class of compounds. |

| Ethanol | Polar Protic | Low to Moderate | May require heating to achieve significant dissolution. |

| Methanol | Polar Protic | Low to Moderate | Similar to ethanol, heating may be necessary. |

| Water | Aqueous | Very Low | The hydrophobic indole core and bromine substituent limit aqueous solubility. |

Note: The qualitative solubility estimations above should be confirmed experimentally.

Stability Characteristics

This compound is reported to be light-sensitive, and like many indole derivatives, it can be susceptible to degradation under various stress conditions. A thorough understanding of its stability is crucial for ensuring the integrity of the compound during storage and in its applications.

Summary of Stability Profile

| Stress Condition | Potential for Degradation | Likely Degradation Pathways |

| Acidic Hydrolysis | High | Hydrolysis of the nitrile group to form the corresponding carboxamide and subsequently the carboxylic acid. |

| Basic Hydrolysis | High | Similar to acidic conditions, leading to the formation of the carboxamide and carboxylic acid. |

| Oxidative Stress | Moderate to High | Oxidation of the indole ring, potentially leading to the formation of oxindole derivatives or ring-opened products. |

| Thermal Stress | Moderate | Decomposition may occur at elevated temperatures, the extent of which requires experimental evaluation. |

| Photolytic Stress | High | The compound is known to be light-sensitive, and exposure to UV or visible light can lead to the formation of colored degradants and polymeric materials. |

Experimental Protocols

Detailed methodologies are essential for the accurate determination of solubility and stability, and for the development of stability-indicating analytical methods.

Solubility Determination: Equilibrium Shake-Flask Method

This method determines the thermodynamic solubility of a compound in a given solvent.

Methodology:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvents (e.g., DMSO, DMF, acetonitrile, acetone, ethanol, methanol, and water).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, centrifuge the vials to pellet the undissolved solid. Carefully collect an aliquot of the supernatant.

-

Quantification: Dilute the supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the concentration of the compound in the saturated solution.

Forced Degradation Studies and Stability-Indicating Method Development

Forced degradation studies are performed to identify potential degradation products and to develop a stability-indicating analytical method, typically an HPLC method, that can separate and quantify the parent compound from its degradants.

Methodology:

-

Stress Conditions:

-

Acidic Hydrolysis: Dissolve this compound in a suitable solvent and add an acid (e.g., 0.1 M HCl). Heat the solution (e.g., at 60°C) for a defined period.

-

Basic Hydrolysis: Dissolve the compound in a suitable solvent and add a base (e.g., 0.1 M NaOH). Heat the solution (e.g., at 60°C) for a defined period.

-

Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for an extended period.

-

Photodegradation: Expose a solution of the compound to a light source that provides both UV and visible light (e.g., in a photostability chamber).

-

-

Sample Analysis: Analyze the stressed samples at various time points using an HPLC-UV/DAD method. The goal is to achieve a target degradation of 5-20%.

-

Method Development: Develop an HPLC method that provides good resolution between the peak for this compound and all the degradation product peaks. This typically involves optimizing the column, mobile phase composition, gradient, flow rate, and detection wavelength.

-

Method Validation: Once developed, the stability-indicating method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

References

Core Physicochemical Properties of Bromo-Substituted Indoles

An In-depth Technical Guide to the Physicochemical Properties of Bromo-Substituted Indoles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of bromo-substituted indoles, a class of compounds of significant interest in medicinal chemistry and drug development. Understanding these properties is fundamental for predicting a molecule's behavior in biological systems, guiding lead optimization, and developing effective formulations. This document details key parameters, presents standardized experimental protocols for their determination, and illustrates relevant biological pathways and experimental workflows.

The position of the bromine atom on the indole scaffold significantly influences its electronic and steric properties, thereby affecting its acidity (pKa), lipophilicity (logP), solubility, and melting point. These parameters are critical for absorption, distribution, metabolism, and excretion (ADME) profiles of potential drug candidates.

Data Presentation: Key Physicochemical Parameters

The following tables summarize available quantitative data for various bromo-substituted indoles. Note that some values are predicted via computational models and should be confirmed experimentally.

Table 1: Physicochemical Properties of Monobromo-Indoles

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (Predicted) | logP |

| 3-Bromoindole | C₈H₆BrN | 196.04 | 65-66 (decomposes)[1] | - | - |

| 4-Bromoindole | C₈H₆BrN | 196.04 | 17[2][3] | 16.07 ± 0.30[3] | 2.91[2] |

| 5-Bromoindole | C₈H₆BrN | 196.04 | 90-92[4][5] | 16.04 ± 0.30[5][6] | - |

| 6-Bromoindole | C₈H₆BrN | 196.04 | 92-96 | - | - |

| 7-Bromoindole | C₈H₆BrN | 196.04 | 41-44 | - | - |

Table 2: Physicochemical Properties of Selected Bromo-Indole Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (Predicted) | Aqueous Solubility |

| 5-Bromo-1H-indole-2-carboxylic acid | C₉H₆BrNO₂ | 240.05 | 287-288[7] | - | Soluble in DMSO, DMF[7] |

| 5-Bromoindole-3-carboxaldehyde | C₉H₆BrNO | 224.05 | 204-207[8] | 14.54 ± 0.30[8] | - |

| 5-Bromoindole | C₈H₆BrN | 196.04 | 90-92[4][5] | 16.04 ± 0.30[5][6] | 126 mg/L (calculated)[5][6] |

Experimental Protocols for Physicochemical Characterization

Accurate and reproducible experimental data is paramount. The following sections detail standardized protocols for determining the key physicochemical properties of bromo-substituted indoles.

Workflow for Physicochemical Characterization

The general workflow for characterizing a novel bromo-indole derivative involves synthesis, purification, and a series of analytical tests to determine its fundamental properties.

Protocol 1: Determination of pKa by Potentiometric Titration

The pKa, or acid dissociation constant, is crucial for understanding the ionization state of a molecule at a given pH. The potentiometric titration method is a reliable and common technique for its determination.[9][10]

Methodology:

-

Instrument Calibration: Calibrate a pH meter using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate measurements.[9]

-

Sample Preparation: Prepare a ~1 mM solution of the bromo-indole compound.[9] The solvent system may need to be adjusted based on the compound's solubility (e.g., using a co-solvent like methanol or DMSO and extrapolating to 0% organic solvent).

-

Titrant Preparation: Prepare standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions.[9]

-

Ionic Strength Adjustment: Maintain a constant ionic strength throughout the experiment, typically using a 0.15 M potassium chloride (KCl) solution.[9]

-

Titration Procedure:

-

Place a known volume (e.g., 20 mL) of the sample solution in a reaction vessel equipped with a magnetic stirrer.[9]

-

Immerse the calibrated pH electrode into the solution.

-

If the compound is acidic, titrate with the NaOH solution. If it is basic, titrate with the HCl solution.

-

Add the titrant in small, precise increments, allowing the pH to stabilize before recording the reading.[9] A stable reading is typically defined as a signal drift of less than 0.01 pH units per minute.[9]

-

-

Data Analysis: Plot the pH reading against the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve.[10] For a weak acid, the pKa is equal to the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.[11]

Protocol 2: Determination of logP by the Shake-Flask Method

LogP, the partition coefficient between n-octanol and water, is the industry standard for measuring a compound's lipophilicity, a key factor in membrane permeability and drug-likeness.[12][13] The shake-flask method is considered the "gold standard" for its accuracy.[12]

Methodology:

-

Phase Preparation: Pre-saturate n-octanol with water (or a suitable buffer like PBS, pH 7.4) and separately, pre-saturate the water/buffer with n-octanol. This is critical for accurate results.[14]

-

Sample Preparation: Prepare a stock solution of the bromo-indole compound, typically in a solvent like DMSO.[15]

-

Partitioning:

-

Add a small aliquot of the stock solution to a vessel containing a known volume of the pre-saturated n-octanol and a known volume of the pre-saturated aqueous phase.[15]

-

Seal the vessel and agitate it (e.g., on a rotator) for a sufficient period (e.g., 1-24 hours) to allow equilibrium to be reached. The temperature should be kept constant.

-

-

Phase Separation: Separate the two phases. This is often achieved by centrifugation to ensure a clean separation.[7]

-

Concentration Analysis: Accurately determine the concentration of the bromo-indole in each phase using a suitable analytical method, such as HPLC-UV.[14][16]

-

Calculation: Calculate the logP using the following formula:

-

LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )[13]

-

Protocol 3: Determination of Aqueous Solubility

Solubility is a critical property that affects a drug's dissolution rate and bioavailability. The equilibrium shake-flask method is a classical and reliable technique.[7]

Methodology:

-

Solution Preparation: Add an excess amount of the solid bromo-indole compound to a known volume of the aqueous solvent (e.g., water or a specific pH buffer) in a sealed container.[7] This ensures a saturated solution is formed.

-

Equilibration: Agitate the suspension in a constant temperature bath (e.g., 25°C or 37°C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[7]

-

Phase Separation: Separate the saturated solution from the excess solid. This can be done by allowing the solid to settle, followed by centrifugation and/or filtration through a low-binding filter (e.g., PTFE).[7]

-

Quantification: Dilute the resulting clear, saturated solution and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).

-

Calculation: Express the solubility in units such as mg/L, µg/mL, or mol/L.[7]

Role in Drug Development and Relevant Signaling Pathways

Bromo-substituted indoles are privileged scaffolds in medicinal chemistry, serving as building blocks for compounds targeting a range of diseases. Their utility often stems from their ability to inhibit key enzymes in cellular signaling pathways, particularly protein kinases involved in cancer and inflammation.[17][18][19]

Many bromo-indole derivatives have been investigated as inhibitors of tyrosine kinases like Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), which are crucial for tumor angiogenesis and proliferation.[18][20]

Synthesis and Troubleshooting Logic

The synthesis of specific isomers, such as 5-bromoindole, often requires a multi-step process involving protection, bromination, and deprotection to achieve the desired regioselectivity.[21] Direct bromination of indole is typically not selective and favors substitution at the C3 position.[21]

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. 4-Bromoindole | CAS#:52488-36-5 | Chemsrc [chemsrc.com]

- 3. lookchem.com [lookchem.com]

- 4. 10075-50-0 CAS MSDS (5-Bromoindole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 5-Bromoindole CAS#: 10075-50-0 [m.chemicalbook.com]

- 6. 5-Bromoindole | 10075-50-0 | Benchchem [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. 5-Bromoindole-3-carboxaldehyde CAS#: 877-03-2 [m.chemicalbook.com]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. acdlabs.com [acdlabs.com]

- 14. agilent.com [agilent.com]

- 15. enamine.net [enamine.net]

- 16. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. nbinno.com [nbinno.com]

- 18. researchgate.net [researchgate.net]

- 19. Evaluation of new indole and bromoindole derivatives as pp60(c-Src) tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. d-nb.info [d-nb.info]

- 21. benchchem.com [benchchem.com]

Theoretical and Molecular Modeling Studies of 5-Bromo-3-cyanoindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical and molecular characteristics of 5-Bromo-3-cyanoindole, a heterocyclic compound of interest in medicinal chemistry. By integrating computational modeling data with experimental contexts, this document serves as a comprehensive resource for researchers exploring the potential of substituted indoles in drug discovery and development.

Molecular Structure and Properties

This compound is a derivative of indole, featuring a bromine atom at the 5-position and a nitrile group at the 3-position of the indole ring. These substitutions significantly influence the electronic and steric properties of the molecule, which in turn can dictate its biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior in various experimental and biological systems.

| Property | Value | Reference |

| Molecular Formula | C₉H₅BrN₂ | [1] |

| Molecular Weight | 221.05 g/mol | [1] |

| CAS Number | 90271-86-6 | [2] |

| Appearance | Not specified | |

| Melting Point | Not specified | |

| Boiling Point | 405.9°C at 760 mmHg | [2] |

| Topological Polar Surface Area | 39.6 Ų | [1] |

| Complexity | 220 | [1] |

Theoretical Studies and Molecular Modeling

Computational chemistry provides valuable insights into the electronic structure and reactivity of molecules. While specific DFT studies on this compound are not extensively available in the public domain, analysis of related substituted indoles allows for a robust theoretical characterization.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic transitions. The energy gap between HOMO and LUMO indicates the molecule's kinetic stability. A smaller energy gap suggests higher reactivity. For substituted indoles, the HOMO-LUMO gap is influenced by the nature and position of the substituents.[3][4] Electron-withdrawing groups like the cyano and bromo groups in this compound are expected to lower both HOMO and LUMO energy levels and affect the overall energy gap.

A representative workflow for calculating these properties is depicted below.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack.[5][6] For indole derivatives, the MEP map typically shows negative potential (red/yellow) around the nitrogen atom of the indole ring and the cyano group, indicating regions susceptible to electrophilic attack. Positive potential (blue) is generally observed around the N-H proton, making it a potential hydrogen bond donor site. The bromine atom can exhibit a region of positive potential known as a "sigma-hole," which can participate in halogen bonding.[7][8]

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. A common and effective protocol involves the cyanation of 5-bromoindole.

Experimental Protocol: Cyanation of 5-Bromoindole

This protocol is adapted from established synthetic procedures.[9][10][11]

Materials:

-

5-Bromoindole

-

Chlorosulfonyl isocyanate (CSI)

-

Anhydrous acetonitrile

-

Anhydrous dimethylformamide (DMF)

-

Petroleum ether

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 5-bromoindole (6.8 mmol) in anhydrous acetonitrile (6.0 mL) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add chlorosulfonyl isocyanate (CSI) (0.63 mL, 7.25 mmol) dropwise to the solution while stirring.

-

Continue stirring the reaction mixture at 0 °C for 2 hours.

-

Add anhydrous dimethylformamide (DMF) (1.3 mL, 170.0 mmol) dropwise to the mixture and continue stirring at 0 °C for an additional 2 hours.

-

Pour the reaction mixture into ice-water.

-

Collect the resulting precipitate by filtration.

-

Dry the precipitate over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography using a mixture of petroleum ether and ethyl acetate (e.g., 40:60) as the eluent to obtain this compound.

Biological Activity and Potential Applications

While specific biological data for this compound is limited in publicly accessible literature, the broader class of bromo- and cyano-substituted indoles has demonstrated significant potential in drug discovery, particularly as anticancer agents and kinase inhibitors.[12][13]

Anticancer Activity

Derivatives of 5-bromoindole have shown cytotoxic activity against various cancer cell lines.[14] The presence of the bromine atom can enhance lipophilicity and facilitate cell membrane permeability. The cyano group is a key feature in some kinase inhibitors.[15] The combined effect of these two functional groups in this compound makes it an interesting candidate for anticancer drug development.

Kinase Inhibition

Many indole-based compounds are known to be potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[16] The PI3K/Akt/mTOR pathway is a key signaling cascade that is frequently hyperactivated in cancer, and indole derivatives have been shown to inhibit components of this pathway.[17][18][19][20][21]

Below is a simplified representation of the PI3K/Akt/mTOR signaling pathway, a potential target for indole-based inhibitors.

Experimental Protocols for Biological Evaluation

To assess the potential biological activity of this compound, standard in vitro assays are employed.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.[22][23][24]

Protocol Outline:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically in a solvent like DMSO, with appropriate vehicle controls) for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Kinase Assay

To determine if this compound directly inhibits the activity of a specific kinase, an in vitro kinase assay can be performed.[25][26][27][28][29]

General Protocol Outline:

-

Reaction Setup: In a suitable reaction buffer, combine the purified active kinase, a specific substrate (peptide or protein), and ATP.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30 °C or 37 °C) for a defined period to allow the kinase to phosphorylate the substrate.

-

Detection: Detect the amount of phosphorylated substrate. This can be done using various methods, such as:

-

Radiolabeling: Using ³²P-labeled ATP and detecting the incorporation of the radioactive phosphate into the substrate.

-

Antibody-based detection: Using a phospho-specific antibody that recognizes the phosphorylated substrate.

-

Luminescence-based assays: Measuring the amount of ATP consumed during the reaction.

-

-

Data Analysis: Determine the percentage of kinase inhibition at each concentration of the compound and calculate the IC₅₀ value.

Conclusion

This compound presents a compelling scaffold for further investigation in the field of medicinal chemistry. Its synthesis is well-documented, and theoretical modeling, by analogy to related compounds, suggests electronic properties conducive to biological interactions. The presence of the bromo and cyano functionalities on the indole core provides a strong rationale for exploring its potential as an anticancer agent and kinase inhibitor. The experimental protocols outlined in this guide offer a clear path for the synthesis and biological evaluation of this and related compounds, paving the way for future drug discovery efforts.

References

- 1. This compound | C9H5BrN2 | CID 3623354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. researchgate.net [researchgate.net]

- 4. Optical properties of 3-substituted indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Electrostatic Potential and Noncovalent Interactions in Derivatives of Group 8 Elements - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chemicalbook.com [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis of 5-Bromo Indole [designer-drug.com]

- 12. Anti-Cancer and Anti-Inflammatory Activities of Bromo- and Cyano-Substituted Azulene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The structural requirements of 3,5-substituted oxindoles that determine selective AMPK or GSK3β inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Azaindole Framework in the Design of Kinase Inhibitors [mdpi.com]

- 17. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benthamdirect.com [benthamdirect.com]

- 19. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Two likely targets for the anti-cancer effect of indole derivatives from cruciferous vegetables: PI3K/Akt/mTOR signalling pathway and the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 23. atcc.org [atcc.org]

- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. In vitro kinase assay [protocols.io]

- 26. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 27. In vitro kinase assay [bio-protocol.org]

- 28. In Vitro Kinase Assays | Revvity [revvity.co.jp]

- 29. bellbrooklabs.com [bellbrooklabs.com]

The Biological Activity of 5-Bromoindole Derivatives: A Technical Guide for Drug Discovery and Development

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-bromoindole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth overview of the multifaceted pharmacological properties of 5-bromoindole derivatives, with a primary focus on their anticancer, antimicrobial, antiviral, and neuroprotective effects. This document synthesizes quantitative data from numerous studies, presents detailed experimental protocols for key biological assays, and visualizes complex signaling pathways and experimental workflows to facilitate a deeper understanding and further exploration of this versatile class of compounds. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Anticancer Activity

5-Bromoindole derivatives have emerged as a promising class of anticancer agents, exhibiting potent activity against a variety of human cancer cell lines. Their mechanisms of action are often centered on the inhibition of key protein kinases and the induction of apoptosis.

Mechanism of Action: Inhibition of Receptor Tyrosine Kinases

A significant body of research highlights the role of 5-bromoindole derivatives as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinases.[1] These receptors are critical mediators of signaling pathways that drive tumor growth, proliferation, and angiogenesis.[1][2] By targeting the ATP-binding sites of these kinases, 5-bromoindole derivatives can effectively block downstream signaling cascades, leading to cell cycle arrest and apoptosis.[2][3][4]

Novel 5-bromoindole-2-carboxylic acid derivatives have been identified as potent inhibitors of the EGFR tyrosine kinase.[2][3][5] Dysregulation of the EGFR pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2]

EGFR signaling pathway and the inhibitory action of 5-Bromoindole derivatives.

Derivatives of 5-bromoindole-2-carboxylic acid have also been synthesized and evaluated as inhibitors of VEGFR-2 tyrosine kinase.[2][4] Inhibition of this pathway is a key strategy in cancer therapy to block angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[2]

VEGFR-2 signaling pathway and the inhibitory action of 5-Bromoindole derivatives.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of various 5-bromoindole derivatives against several human cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

| Compound ID | Target | Cell Line | IC50 (µM) | Reference(s) |

| EGFR Inhibitors | ||||

| 3a | EGFR | HepG2, A549, MCF-7 | Most Potent of Series | [3][5] |

| 5BDBIC | VEGFR-2 | HepG2 | 14.3 | [4] |

| Sorafenib (Standard) | VEGFR-2 | HepG2 | 6.2 | [4] |

| 7-Azaindolin-2-one Derivatives | ||||

| 23c | Not Specified | A549 | 3.103 | [6] |

| 23d | Not Specified | Skov-3 | 3.721 | [6] |

| 23p | Not Specified | HepG2, A549, Skov-3 | 2.357–3.012 | [6] |

| Sunitinib (Standard) | Not Specified | HepG2, A549, Skov-3 | 31.594–49.036 | [6] |

| Indole Phytoalexin Derivatives | ||||

| 5-Bromobrassinin | Not Specified | Mammary Gland Tumors (in vivo) | Induced tumor regression | [7] |

Experimental Protocols: Anticancer Assays

Workflow for in vitro anticancer activity evaluation.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[8][9]

-

Materials:

-

Cancer cell lines (e.g., A549, MCF-7, HepG2)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

5-Bromoindole derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.[10]

-

Compound Treatment: Prepare serial dilutions of the 5-bromoindole derivative in complete growth medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 24-72 hours.[8]

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours until a purple precipitate is visible.[8]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

-

This luminescence-based assay quantifies the inhibitory activity of a compound on recombinant human VEGFR-2 kinase.[1][11]

-

Materials:

-

VEGFR-2 Kinase Assay Kit (containing VEGFR-2 enzyme, substrate, ATP, and kinase assay buffer)

-

5-Bromoindole derivative

-

ADP-Glo™ Kinase Assay Kit

-

96-well solid white plates

-

Luminometer

-

-

Procedure:

-

Master Mix Preparation: Prepare a master mix containing kinase assay buffer, ATP, and the peptide substrate.

-

Reaction Setup: Add the master mix to the wells of a 96-well plate. Add the 5-bromoindole derivative at various concentrations to the test wells.

-

Kinase Reaction: Initiate the reaction by adding the diluted VEGFR-2 enzyme to the wells. Incubate the plate at 30°C for a specified time (e.g., 30-45 minutes).[11]

-

ATP Depletion: Stop the kinase reaction by adding ADP-Glo™ Reagent, which also depletes the remaining ATP.

-

Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

-

Luminescence Measurement: Measure the luminescence using a microplate reader. A lower signal indicates higher kinase activity (more ATP consumed).

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

-

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle after treatment with a 5-bromoindole derivative.[6][12]

-

Materials:

-

Cancer cells

-

5-Bromoindole derivative

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Procedure:

-

Cell Treatment: Treat cancer cells with the 5-bromoindole derivative for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Antimicrobial Activity

5-Bromoindole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi.

Antibacterial Activity

Several studies have reported the antibacterial efficacy of 5-bromoindole derivatives. For instance, 5-bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides have shown high activity against Gram-negative bacteria such as Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa, and Salmonella Typhi.[13]

Antifungal Activity

The antifungal capacity of 3-acyl-5-bromoindole derivatives has been evaluated against phytopathogens like Monilinia fructicola and Botrytis cinerea.

Quantitative Antimicrobial Activity Data

The following table summarizes the minimum inhibitory concentration (MIC) values for selected 5-bromoindole derivatives against various microbial strains.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference(s) |

| 5-Bromoindole-2-carboxamides | |||

| 7a-c, 7g, 7h | K. pneumoniae, E. coli, P. aeruginosa, S. Typhi | 0.35–1.25 | [13] |

| Indole Derivatives | |||

| 5-iodoindole | Extensively drug-resistant Acinetobacter baumannii | 64 | |

| 6-bromoindole | Extensively drug-resistant Acinetobacter baumannii | 64 |

Experimental Protocols: Antimicrobial Assays

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10]

Workflow for Broth Microdilution MIC Assay.

-

Materials:

-

Bacterial or fungal strains

-

Nutrient broth (e.g., Mueller-Hinton Broth)

-

5-Bromoindole derivative stock solution (in DMSO)

-

Sterile 96-well plates

-

Bacterial/fungal inoculum (adjusted to 0.5 McFarland standard)

-

-

Procedure:

-

Compound Dilution: Prepare a serial two-fold dilution of the 5-bromoindole derivative in the nutrient broth in a 96-well plate.

-

Inoculum Preparation: Prepare a bacterial or fungal inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the microbial suspension to each well containing the diluted compound. Include a positive control (microbes without compound) and a negative control (broth without microbes).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

-

Antiviral Activity

The indole nucleus is a key pharmacophore in the development of antiviral agents. While research on the antiviral properties of 5-bromoindole derivatives is less extensive than for their anticancer and antimicrobial activities, some studies have shown promising results.

Activity against HIV

Some 5-bromoindole derivatives have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1. For instance, certain 5-bromoindole analogues have shown inhibitory concentrations in the low nanomolar range against wild-type HIV-1 replication.

Activity against Other Viruses

Unsymmetrical methylene derivatives of indoles have shown some activity against a range of viruses, including Respiratory Syncytial Virus (RSV), Bovine Viral Diarrhea Virus (BVDV), Yellow Fever Virus (YFV), and Coxsackievirus B2 (CVB-2).[10]

Quantitative Antiviral Activity Data

| Compound Class | Virus | Activity | Reference(s) |

| 5-Bromo-IASs (ethylene linker) | HIV-1 WT | Low nanomolar inhibitory concentrations | |

| Unsymmetrical methylene derivatives | RSV | Significant activity | [10] |

| Unsymmetrical methylene derivatives | HIV-1, BVDV, YFV, CVB-2 | Moderate activity | [10] |

Experimental Protocols: Antiviral Assays

This assay measures the ability of a compound to inhibit HIV-1 replication in a cell-based system.

-

Materials:

-

293T cells

-

HIV-1 retroviral vector system for producing virus-like particles (VLPs)

-

5-Bromoindole derivative

-

Luminescence-based detection system

-

-

Procedure:

-

Cell Culture and Treatment: Culture 293T cells and incubate them with the 5-bromoindole derivative at various concentrations.

-

Infection: Infect the cells with HIV-1 VLPs.

-

Incubation: Incubate the infected cells for 48 hours.

-

Quantification: Quantify the inhibition of HIV replication by measuring luminescence.

-

Data Analysis: Determine the IC50 value of the compound.

-

Neuroprotective Effects

Indole derivatives have garnered interest for their potential neuroprotective properties, particularly in the context of neurodegenerative diseases like Alzheimer's.

Mechanism of Action

The neuroprotective effects of indole derivatives are often attributed to their antioxidant properties and their ability to modulate pathways involved in neuroinflammation and protein aggregation.

Quantitative Neuroprotective Activity Data

Data on the specific neuroprotective activity of 5-bromoindole derivatives is limited in the currently available literature. Further research is needed to quantify their effects in relevant in vitro and in vivo models of neurodegenerative diseases.

Experimental Protocols: Neuroprotective Assays

This assay can be adapted to assess the protective effects of compounds against neurotoxin-induced cell death.

-

Materials:

-

Neuronal cell line (e.g., SH-SY5Y)

-

Neurotoxin (e.g., H2O2 or Aβ peptide)

-

5-Bromoindole derivative

-

MTT solution

-

96-well plates

-

-

Procedure:

-

Cell Seeding: Seed neuronal cells in 96-well plates.

-

Treatment: Treat the cells with the 5-bromoindole derivative for a specified pre-incubation period.

-

Neurotoxin Exposure: Expose the cells to a neurotoxin.

-

MTT Assay: Perform the MTT assay as described in the anticancer section to assess cell viability.

-

Data Analysis: Compare the viability of cells treated with the compound and the neurotoxin to cells treated with the neurotoxin alone to determine the neuroprotective effect.

-

Synthesis of 5-Bromoindole Derivatives

The synthesis of biologically active 5-bromoindole derivatives often starts from 5-bromoindole or its carboxylic acid derivative.

Synthesis of 5-Bromo-1H-indole-2-carboxylic Acid

A common method for synthesizing 5-bromo-1H-indole-2-carboxylic acid is through the hydrolysis of its ethyl ester.[3][4][7]

-

Materials:

-

Ethyl 5-bromoindole-2-carboxylate

-

Methanol

-

Water

-

Sodium hydroxide (NaOH)

-

10% Hydrochloric acid (HCl)

-

-

Procedure:

-

Dissolve ethyl 5-bromoindole-2-carboxylate in a mixture of methanol and water.

-

Add a solution of sodium hydroxide and heat the mixture to reflux.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

After completion, cool the mixture and adjust the pH to 3-4 with 10% HCl to precipitate the product.

-

Filter, wash, and dry the resulting solid to obtain 5-bromo-1H-indole-2-carboxylic acid.

-

Conclusion

5-Bromoindole derivatives represent a highly versatile and promising scaffold for the development of new therapeutic agents. Their potent anticancer and antimicrobial activities, coupled with emerging evidence of antiviral and neuroprotective potential, underscore the importance of continued research in this area. The detailed protocols and quantitative data presented in this guide are intended to provide a solid foundation for researchers to build upon, facilitating the design and evaluation of novel 5-bromoindole-based drug candidates with improved efficacy and safety profiles. The visualization of key signaling pathways and experimental workflows further aims to clarify the mechanisms of action and streamline the research process. As our understanding of the intricate biological activities of these compounds deepens, so too will their potential to address significant unmet medical needs.

References

- 1. Frontiers | Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, molecular modeling and antiviral activity of novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. frontiersin.org [frontiersin.org]

- 8. Antiviral activity of indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, molecular conformation and activity against herpes simplex virus of (E)-5-(2-bromovinyl)-2'-deoxycytidine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design and synthesis of new indole drug candidates to treat Alzheimer’s disease and targeting neuro-inflammation using a multi-target-directed ligand (MTDL) strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Fischer Indole Synthesis of Bromoindoles

For Researchers, Scientists, and Drug Development Professionals

Introduction